molecular formula C13H17NO4S B2801250 3-methanesulfonyl-1-(2-methoxybenzoyl)pyrrolidine CAS No. 1705043-06-6

3-methanesulfonyl-1-(2-methoxybenzoyl)pyrrolidine

Cat. No.: B2801250
CAS No.: 1705043-06-6
M. Wt: 283.34
InChI Key: XWTJSYSBQGWRBC-UHFFFAOYSA-N
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Description

3-methanesulfonyl-1-(2-methoxybenzoyl)pyrrolidine is a complex organic compound that features a methoxyphenyl group and a methylsulfonyl-substituted pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-1-(2-methoxybenzoyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonylation reaction, often using reagents like methanesulfonyl chloride in the presence of a base.

    Attachment of the Methoxyphenyl Group: The final step involves coupling the methoxyphenyl group to the pyrrolidine ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-1-(2-methoxybenzoyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and methylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

3-methanesulfonyl-1-(2-methoxybenzoyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the methylsulfonyl group.

    (2-Hydroxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of both the methoxyphenyl and methylsulfonyl groups in 3-methanesulfonyl-1-(2-methoxybenzoyl)pyrrolidine makes it unique. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-methoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-18-12-6-4-3-5-11(12)13(15)14-8-7-10(9-14)19(2,16)17/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTJSYSBQGWRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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